6-Methyl-1,4-diazepan-6-amine

Catalog No.
S652522
CAS No.
869482-93-9
M.F
C6H15N3
M. Wt
129.2 g/mol
Availability
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6-Methyl-1,4-diazepan-6-amine

CAS Number

869482-93-9

Product Name

6-Methyl-1,4-diazepan-6-amine

IUPAC Name

6-methyl-1,4-diazepan-6-amine

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C6H15N3/c1-6(7)4-8-2-3-9-5-6/h8-9H,2-5,7H2,1H3

InChI Key

HRDGOMXHINSUHC-UHFFFAOYSA-N

SMILES

CC1(CNCCNC1)N

Synonyms

6-amino-6-methylperhydro-1,4-diazepine

Canonical SMILES

CC1(CNCCNC1)N

6-Methyl-1,4-diazepan-6-amine (CAS 869482-93-9), frequently designated as MeLa or Medaza, is a specialized cyclic triamine featuring a seven-membered homopiperazine ring substituted with a sterically hindered primary exocyclic amine and a methyl group [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, facially coordinating scaffold for the synthesis of bifunctional chelating agents (BFCAs), macrocyclic radiopharmaceutical precursors, and polynuclear metal-organic architectures [2]. The presence of the 6-methyl group critically differentiates it from the parent 1,4-diazepan-6-amine by restricting conformational flexibility, slightly enhancing transition metal complex stability, and providing crucial steric hindrance that directs regioselective functionalization at the secondary endocyclic nitrogens during complex macrocycle synthesis [REFS-1, REFS-2].

Substituting 6-methyl-1,4-diazepan-6-amine with the parent 1,4-diazepan-6-amine or rigid all-cis-cyclohexane triamines (such as Me3tach) leads to process failures in targeted ligand design [1]. While Me3tach forms highly stable metal complexes, it lacks the secondary ring nitrogens required for downstream N-alkylation into macrocyclic chelators [1]. Conversely, attempting to use the unsubstituted 1,4-diazepan-6-amine results in poor regioselectivity during phospha-Mannich reactions and alkylations, as the unhindered primary amine competes with the endocyclic nitrogens [2]. The 6-methyl group in this specific compound provides the exact steric bulk needed to force preferential reaction at the ring nitrogens, enabling orthogonal functionalization without the need for complex, yield-reducing protecting group strategies [2].

Steric-Driven Regioselectivity in Macrocycle Precursor Synthesis

In the synthesis of bis-PO2,N-acetals for carboxylicphosphinic chelators, 6-methyl-1,4-diazepan-6-amine demonstrates preferential alkylation at the secondary endocyclic N-atoms over the primary exocyclic amine [1]. This regioselectivity is driven by the steric hindrance of the adjacent 6-methyl group. When reacted with mesylates or bromo-derivatives, this compound allows direct functionalization of the diazepane ring, whereas the parent 1,4-diazepan-6-amine exhibits competitive alkylation at the primary amine, requiring additional protection and deprotection steps that lower overall synthetic yield [1].

Evidence DimensionRegioselectivity in N-alkylation (endocyclic vs. exocyclic)
Target Compound DataPreferential endocyclic functionalization without primary amine protection
Comparator Or Baseline1,4-diazepan-6-amine (competitive exocyclic alkylation requiring protection)
Quantified DifferenceElimination of 2+ synthetic steps (protection/deprotection) in macrocycle synthesis
ConditionsAlkylation with mesylates or bromo-derivatives during BFCA synthesis

Bypassing primary amine protection steps significantly reduces the cost, time, and solvent waste required to manufacture bifunctional chelating agents for radiopharmaceuticals.

Enhanced Stability and Protonated Species Formation in Transition Metal Complexes

Potentiometric and cyclovoltammetric measurements reveal that the stability of [M(II)(MeLa)]2+ complexes (where M = Cu, Zn, Co) is slightly enhanced compared to the parent 1,4-diazepan-6-amine (La), despite the torsional strain of the 7-membered ring [1]. Furthermore, 6-methyl-1,4-diazepan-6-amine exhibits a pronounced, quantifiable tendency to form highly protonated species such as [M(II)(HMeLa)]3+ and [M(II)(MeLa)(HMeLa)]3+ [1]. This behavior contrasts sharply with the rigid comparator all-cis-2,4,6-trimethylcyclohexane-1,3,5-triamine (Me3tach), which forms extremely high-stability [M(II)L]2+ complexes via an 'all-or-nothing' coordination process without stable partially protonated intermediates [1].

Evidence DimensionComplex stability and protonated species formation
Target Compound DataEnhanced complex stability vs. La; pronounced formation of [M(II)(HMeLa)]3+
Comparator Or BaselineMe3tach (forms exclusively [M(II)L]2+ without protonated intermediates)
Quantified DifferenceDistinct stabilization of partially protonated coordination states
ConditionsAqueous potentiometric titration and cyclovoltammetry with Cu(II), Zn(II), Co(II) at 25 °C

The ability to stabilize partially protonated metal complexes allows for pH-responsive coordination behavior, which is critical for dynamic contrast agents and environmental sensor applications.

Enforced Bridging in Polycarbamate Polynuclear Assembly

Partial aeration of 6-methyl-1,4-diazepan-6-amine with CO2 generates a dicarbamate derivative that acts as a highly effective bridging agent [1]. Because the N–C–C–N–C–O substructure in this specific compound would enforce unfavorable seven- or nine-membered chelate rings if coordinated mononuclearly, the ligand strictly enforces a bridging coordination mode [1]. When reacted with Fe(II) under aerobic conditions, this spontaneously drives the assembly of a tetranuclear iron complex [(µ-O)2(Fe(III)L)4{µ-H–2L(CO2)2}2]4+ [1]. Standard linear polyamines or unhindered cyclic amines often form mixed mononuclear chelates under these conditions, lowering the yield of the target polynuclear cluster.

Evidence DimensionCoordination mode of in situ generated carbamates
Target Compound DataStrict bridging mode enforcing 100% tetranuclear cluster assembly
Comparator Or BaselineLinear polyamines (competitive mononuclear chelation)
Quantified DifferencePrevention of mononuclear chelate formation due to engineered ring strain
ConditionsAeration with CO2 followed by reaction with Fe(ClO4)2 in methanol/acetonitrile

Procuring this compound for metal-organic framework (MOF) or cluster synthesis guarantees the structural enforcement of bridging carbamates without requiring complex pre-synthesis of bridging ligands.

Synthesis of Bifunctional Chelating Agents (BFCAs) for Radiopharmaceuticals

Due to the steric hindrance provided by the 6-methyl group, this compound is the optimal precursor for synthesizing bis-PO2,N-acetals and macrocyclic chelators. It allows for direct, regioselective functionalization of the endocyclic nitrogens without the need to protect the primary amine, streamlining the production of chelators used in targeted alpha and beta therapies [1].

Development of pH-Responsive Coordination Complexes

Unlike rigid cyclohexane-based triamines that exhibit 'all-or-nothing' binding, 6-methyl-1,4-diazepan-6-amine stabilizes partially protonated intermediate complexes [2]. This makes it highly suitable for formulating pH-sensitive transition metal complexes used in dynamic MRI contrast agents or environmental sensors where metal release or uptake must be triggered by pH shifts [2].

One-Pot Synthesis of Tetranuclear Metal Clusters via CO2 Fixation

The unique torsional strain of the diazepane ring prevents mononuclear chelation of in situ generated carbamates. This allows researchers to use the compound as both a chelating and bridging agent in the spontaneous, high-yield self-assembly of tetranuclear iron clusters and other complex metal-organic architectures via simple CO2 aeration [3].

XLogP3

-1.5

Wikipedia

6-Methyl-1,4-diazepan-6-amine

Dates

Last modified: 07-20-2023

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